4-[(diphenylacetyl)amino]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
Overview
Description
“4-[(diphenylacetyl)amino]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide” is a compound with the molecular weight of 434.49 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-Aryloxamides were synthesized by the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates . The condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines gave N,N’-disubstituted siccinamides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H26N2O5/c1-30-21-10-6-19 (7-11-21)25 (12-15-31-16-13-25)17-26-23 (28)18-4-8-20 (9-5-18)27-24 (29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3, (H,26,28) (H,27,29)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
This compound is solid in its physical form . It has a molecular weight of 434.49 . It is stored under an inert atmosphere at a temperature between 2-8°C .
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the interest in similar compounds . More research could also be done to improve the synthesis process and to explore its potential uses in various fields.
Properties
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O4/c1-39-30-18-14-28(15-19-30)34(20-22-40-23-21-34)24-35-32(37)27-12-16-29(17-13-27)36-33(38)31(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,31H,20-24H2,1H3,(H,35,37)(H,36,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXHMNNVQLABBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.